

# Data Presentation: Comparative Selectivity of PAD Inhibitors

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## Compound of Interest

Compound Name: *Pad4-IN-3*

Cat. No.: *B12374927*

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The following table summarizes the inhibitory potency (IC<sub>50</sub> or k<sub>inact</sub>/K<sub>I</sub> values) of several widely used PAD inhibitors against the catalytically active PAD isozymes. This data allows for a direct comparison of their selectivity profiles.

| Inhibitor     | Type                                | PAD1  | PAD2  | PAD3  | PAD4  |
|---------------|-------------------------------------|---|---|---|---|
| Cl-amidine    | Pan-PAD,<br>Irreversible            | IC50: 0.8<br>$\mu\text{M}$ [1]                      | -   | IC50: 6.2<br>$\mu\text{M}$ [1]                      | IC50: 5.9<br>$\mu\text{M}$ [1]  |
| BB-Cl-amidine | Pan-PAD,<br>Irreversible            | -   | -   | -   | EC50: 0.6<br>$\mu\text{M}$ [2]  |
| D-Cl-amidine  | PAD1-<br>selective                  | Potent and<br>selective<br>inhibition[3]            | -   | -   | -   |
| AFM-30a       | PAD2-<br>selective                  | 1.6-fold less<br>selective than<br>for PAD2[4]      | Potent<br>inhibition<br>(EC50: 9.5<br>$\mu\text{M}$ in cells)[4]<br>[5] | 47-fold less<br>selective than<br>for PAD2[4]       | ~15-fold less<br>selective than<br>for PAD2[4]  |
| Cl4-amidine   | PAD3-<br>selective                  | -   | -   | Potent and<br>selective<br>inhibition[3][6]         | Weak<br>inhibitor<br>(IC50 $\geq$ 640<br>$\mu\text{M}$ )[7]   |
| GSK199        | PAD4-<br>selective,<br>Reversible   | -   | Negligible<br>effect[8]   | -   | IC50: 200 nM<br>(Ca <sup>2+</sup> -free)<br>[9][10], 1.0<br>$\mu\text{M}$ (2 mM<br>Ca <sup>2+</sup> )[11] |
| GSK484        | PAD4-<br>selective,<br>Reversible   | -   | -   | -   | IC50: 50 nM<br>(Ca <sup>2+</sup> -free),<br>250 nM (2<br>mM Ca <sup>2+</sup> )<br>[12][13]                |
| TDFA          | PAD4-<br>selective,<br>Irreversible | 15-fold less<br>potent than<br>for PAD4[14]<br>[15] | 52-fold less<br>potent than<br>for PAD4[14]<br>[15]                     | 65-fold less<br>potent than<br>for PAD4[14]<br>[15] | Potent and<br>selective<br>inhibition[14]<br>[15]   |

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|         |                                 |   |   |   |                         |
|---------|---------------------------------|---|---|---|-------------------------|
| JB1-589 | PAD4-selective,<br>Non-covalent | No inhibitory activity (up to 30 $\mu$ M)[14] | No inhibitory activity (up to 30 $\mu$ M)[14] | No inhibitory activity (up to 30 $\mu$ M)[14] | IC50: 0.122 $\mu$ M[14] |
|---------|---------------------------------|---|---|---|-------------------------|

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Note: IC50 and EC50 values can vary depending on the assay conditions (e.g., substrate concentration, presence of calcium).  $k_{\text{inact}}/K_{\text{I}}$  is a measure of the inactivation efficiency for irreversible inhibitors. A direct comparison of IC50 and  $k_{\text{inact}}/K_{\text{I}}$  values should be made with caution. Dashes indicate that data was not readily available in the searched sources.

## Experimental Protocols

A variety of assays are employed to determine the selectivity of PAD inhibitors. Below are detailed methodologies for two common approaches: a Glutamate Dehydrogenase (GDH) coupled enzyme assay for monitoring ammonia release and a general ELISA-based assay for detecting citrullination.

### Glutamate Dehydrogenase (GDH) Coupled Enzyme Assay for PAD Activity

This assay continuously monitors the production of ammonia, a byproduct of the citrullination reaction, by coupling it to the glutamate dehydrogenase reaction, which results in the oxidation of NADH to NAD<sup>+</sup>. The decrease in NADH is monitored spectrophotometrically.

Materials:

- Recombinant human PAD isozymes (PAD1, PAD2, PAD3, PAD4)
- PAD inhibitor compounds
- Substrate (e.g., N $\alpha$ -Benzoyl-L-arginine ethyl ester, BAEE)
- HEPES buffer (100 mM, pH 7.5-8.0)
- NaCl (50 mM)
- CaCl<sub>2</sub> (0.25 mM to 1.5 mM)[4]

- Dithiothreitol (DTT, 2 mM)
- Triton X-100 (0.01%)
- Glutamate Dehydrogenase (GDH) (40  $\mu$ /mL)[4]
- $\alpha$ -ketoglutarate (8.5 mM)[4]
- NADH (0.2 mM)[4]
- DMSO
- 384-well microplates
- Spectrophotometer capable of reading absorbance at 340 nm

#### Procedure:

- **Prepare Reagents:** Prepare stock solutions of all reagents. Serial dilutions of the inhibitor compounds are prepared in DMSO.
- **Assay Mix Preparation:** Prepare a 2x assay solution containing HEPES buffer, NaCl, CaCl<sub>2</sub>, DTT, Triton X-100, GDH,  $\alpha$ -ketoglutarate, and NADH.
- **Inhibitor and Substrate Addition:** In a 384-well plate, add 10  $\mu$ L of the 4x inhibitor dilution and 10  $\mu$ L of the 4x substrate (BAEE) solution.
- **Enzyme Addition:** To initiate the reaction, add 20  $\mu$ L of the 2x assay solution containing the respective PAD isozyme (e.g., 10 nM PAD1, 6 nM PAD2, 20 nM PAD3, or 4 nM PAD4) to each well.[4]
- **Incubation and Measurement:** Immediately place the plate in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time at 37°C.
- **Data Analysis:** The initial reaction rates are calculated from the linear portion of the absorbance curve. The percent inhibition is calculated relative to a DMSO control. IC<sub>50</sub> values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

## ELISA-Based Assay for PAD Activity

This method quantifies the citrullination of a protein substrate, such as fibrinogen, that is coated onto an ELISA plate. The amount of citrullinated protein is then detected using an anti-citrulline antibody.

### Materials:

- Recombinant human PAD isozymes (PAD1, PAD2, PAD3, PAD4)
- PAD inhibitor compounds
- Fibrinogen
- High-binding 96-well ELISA plates
- Phosphate-buffered saline (PBS)
- Blocking buffer (e.g., 3% non-fat milk in PBS)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Anti-citrulline antibody
- Horseradish peroxidase (HRP)-conjugated secondary antibody
- TMB (3,3',5,5'-Tetramethylbenzidine) substrate
- Stop solution (e.g., 1M HCl)
- Microplate reader

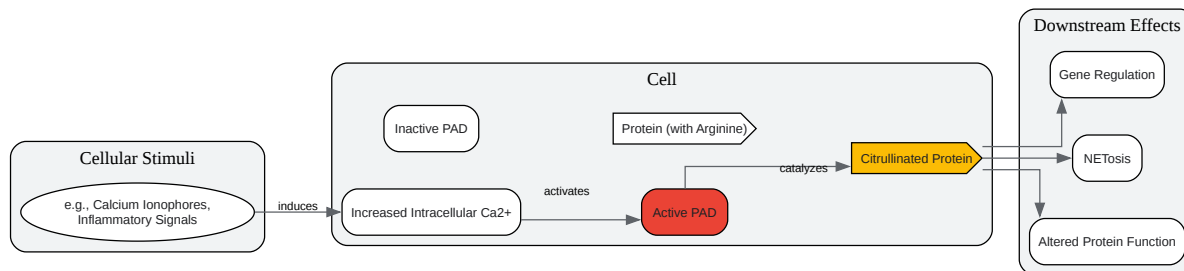
### Procedure:

- Plate Coating: Coat the wells of a 96-well ELISA plate with fibrinogen (e.g., 1 µg/ml in PBS) overnight at 4°C.[3]
- Blocking: Wash the plate with wash buffer and then block the wells with blocking buffer for 1-2 hours at room temperature.

- **Enzyme and Inhibitor Incubation:** Wash the plate. Add the PAD enzyme and the inhibitor compound (at various concentrations) to the wells. Incubate for a set period (e.g., 1-2 hours) at 37°C to allow for the citrullination reaction.
- **Primary Antibody Incubation:** Wash the plate. Add the anti-citrulline primary antibody and incubate for 1 hour at room temperature.
- **Secondary Antibody Incubation:** Wash the plate. Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
- **Detection:** Wash the plate. Add TMB substrate and incubate in the dark until a color develops.
- **Stopping the Reaction:** Add the stop solution to each well.
- **Measurement:** Read the absorbance at 450 nm using a microplate reader.
- **Data Analysis:** The absorbance is proportional to the amount of citrullinated protein. Calculate the percent inhibition for each inhibitor concentration compared to the control (no inhibitor). Determine the IC50 values as described in the GDH assay protocol.

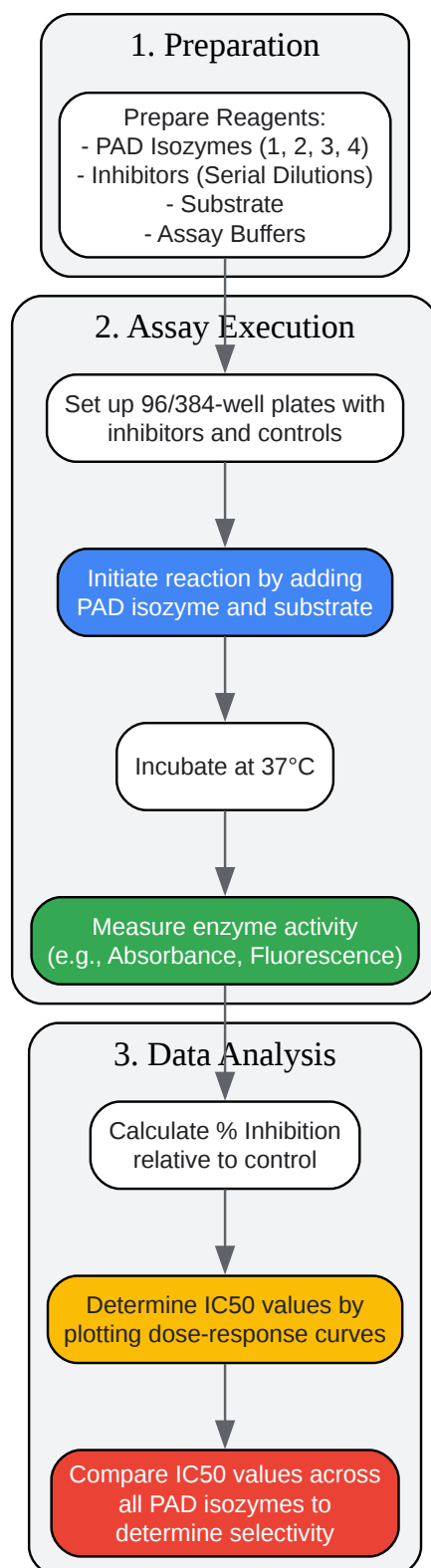
## Mandatory Visualization

The following diagrams illustrate the general signaling pathway of PAD enzymes and the experimental workflow for determining inhibitor selectivity.



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Caption: General signaling pathway of PAD enzyme activation and function.



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Caption: Experimental workflow for determining PAD inhibitor selectivity.

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